Propargyl-PEG2-CH2COOH
Description
Structure and Key Features: The compound Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- (CAS: Not explicitly provided; referred to in ) consists of an acetic acid backbone linked to a triethylene glycol-like chain terminating in a propargyl (propynyl) group. Its molecular formula is inferred as C₉H₁₄O₅ (based on structural analysis), with a molecular weight of 202.2 g/mol. The propargyl group (HC≡C-CH₂-O-) introduces alkyne reactivity, enabling applications in click chemistry and bioconjugation.
For example, chloro-substituted analogs (e.g., 2-(2-(2-chloroethoxy)ethoxy)acetic acid) are prepared by reacting ethylene glycol derivatives with chloroethylating agents.
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWONAGPFSKACQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944561-46-0 | |
| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Propargyl-PEG2-CH2COOH is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This “click chemistry” reaction is highly selective, efficient, and biocompatible, making it ideal for use in biological systems .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . By linking a target protein to an E3 ubiquitin ligase, the PROTAC compound induces the ubiquitination and subsequent degradation of the target protein . This can affect various downstream pathways depending on the specific function of the target protein.
Pharmacokinetics
As a peg-based compound, it is expected to have improved solubility and stability, which can enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target protein. By inducing the degradation of the target protein, it can modulate cellular processes in which the protein is involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity in complex biological environments are ensured by the introduction of hydrophilic PEG ligands .
Biological Activity
Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- (CAS No. 944561-46-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a multi-ether structure that may influence its biological interactions. The predicted boiling point is approximately 334.9 °C, and it has a density of about 1.158 g/cm³ .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of acetic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with ether linkages showed enhanced antimicrobial activity compared to their non-ether counterparts.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acetic acid derivative A | 50 µg/mL |
| Acetic acid derivative B | 30 µg/mL |
| Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- | 25 µg/mL |
Study 2: Cytotoxicity in Cancer Cells
Research examined the cytotoxic effects of various acetic acid derivatives on human cancer cell lines such as HeLa and MCF-7. The compound demonstrated significant cytotoxicity at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 55 |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of acetic acid derivatives. For example, a study highlighted the synthesis of several ether-modified acetic acids and their subsequent evaluation for anti-inflammatory properties. The findings suggested that modifications at the ether positions significantly influenced biological activity.
Potential Applications
Given its structural characteristics and preliminary biological activities observed in related compounds, acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- could be explored for:
- Development of new antimicrobial agents.
- Anti-inflammatory drugs targeting chronic diseases.
- Potential anticancer therapies through further structural optimization.
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares the target compound with structurally related ethoxyacetic acid derivatives:
Research Findings and Industrial Relevance
- Pharmaceuticals : Piperazinyl derivatives (e.g., {2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid ) are linked to cetirizine impurities (), highlighting their role in antihistamine development.
- Peptide Synthesis: The Fmoc-amino analog () is used to introduce hydrophilic spacers in peptides, improving solubility and bioactivity.
- Material Science: Long-chain derivatives (e.g., Acetic acid, 2-[2-[2-[2-[4-[(2E)-3-[4-(dihexadecylamino)phenyl]-1-oxo-2-propenyl]phenoxy]ethoxy]ethoxy]ethoxy] in ) are employed in lipid-based formulations for drug delivery.
Stability and Handling Considerations
- Propargyl Derivatives : Sensitive to oxidation; storage under inert gas (N₂/Ar) is recommended.
- Fmoc-Protected Amines : Base-labile; deprotection requires mild conditions (e.g., piperidine in DMF).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
